Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-
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Overview
Description
N-(6-methoxypyridazin-3-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential applications in medicinal chemistry. It is known for its antibacterial properties and is used in the treatment of various infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxypyridazin-3-yl)benzenesulfonamide typically involves the reaction of 6-methoxypyridazine with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: N-(6-methoxypyridazin-3-yl)benzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(6-methoxypyridazin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(6-methoxypyridazin-3-yl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells .
Comparison with Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
Comparison: N-(6-methoxypyridazin-3-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds like sulfamethoxazole and sulfadiazine, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable addition to the arsenal of sulfonamide antibiotics .
Properties
IUPAC Name |
N-(6-methoxypyridazin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-17-11-8-7-10(12-13-11)14-18(15,16)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUKYAAZQWKSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479696 |
Source
|
Record name | Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56158-86-2 |
Source
|
Record name | Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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